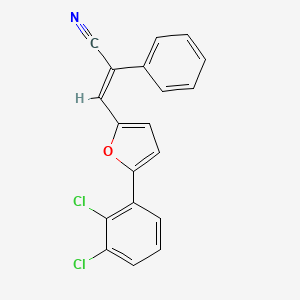
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is an organic compound that features a furan ring substituted with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Substitution with 2,3-Dichlorophenyl Group: The furan ring is then substituted with a 2,3-dichlorophenyl group through a Friedel-Crafts acylation reaction.
Addition of Phenylacrylonitrile Moiety: The final step involves the addition of the phenylacrylonitrile moiety through a Knoevenagel condensation reaction, which typically requires a base catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
化学反応の分析
Types of Reactions
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its unique structural features.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
作用機序
The mechanism of action of 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(5-(2,3-Dichlorophenyl)furan-2-yl)-N-[{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}(sulfanyl)methyl]prop-2-enimidic acid
- 2-acetyl-5-methylfuran
Uniqueness
3-(5-(2,3-Dichlorophenyl)furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring with a 2,3-dichlorophenyl group and a phenylacrylonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
CAS番号 |
304896-40-0 |
|---|---|
分子式 |
C19H11Cl2NO |
分子量 |
340.2 g/mol |
IUPAC名 |
(E)-3-[5-(2,3-dichlorophenyl)furan-2-yl]-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H11Cl2NO/c20-17-8-4-7-16(19(17)21)18-10-9-15(23-18)11-14(12-22)13-5-2-1-3-6-13/h1-11H/b14-11- |
InChIキー |
OXJUNMCQCLHMFL-KAMYIIQDSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-bromophenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11970586.png)
![4-((E)-{[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11970587.png)
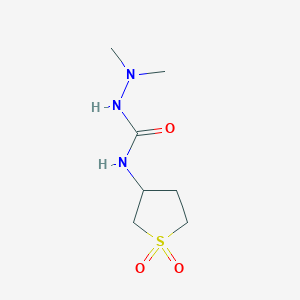
![2-[(4-methoxyphenyl)amino]-3-{(E)-[(4-methoxyphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11970600.png)
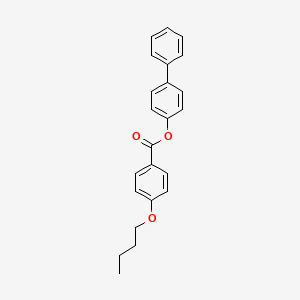

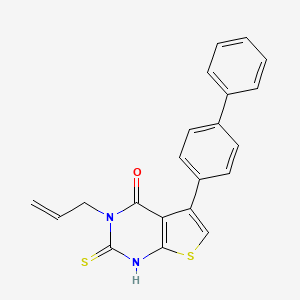

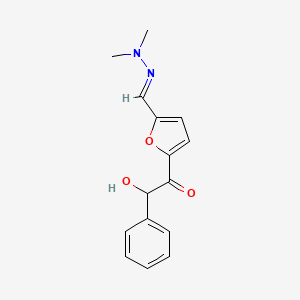
![2,5-dimethyl-N'-[(E)-4-pyridinylmethylidene]-3-furohydrazide](/img/structure/B11970638.png)

![4-[(E)-{[5-thioxo-3-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B11970661.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}dodecanehydrazide](/img/structure/B11970662.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11970677.png)
